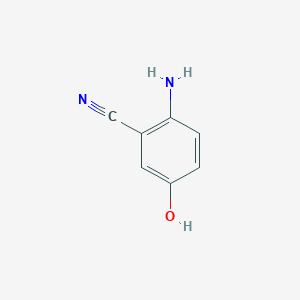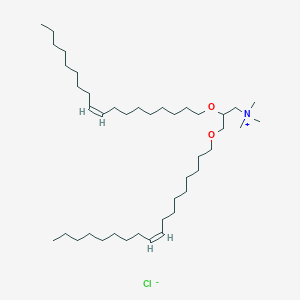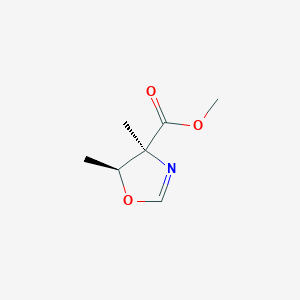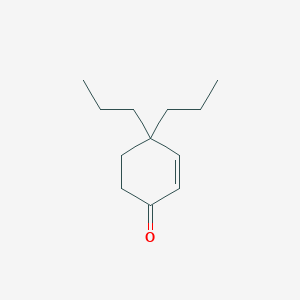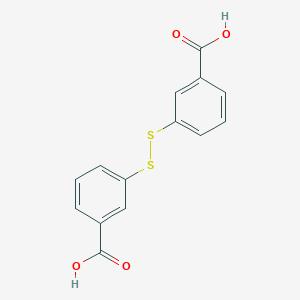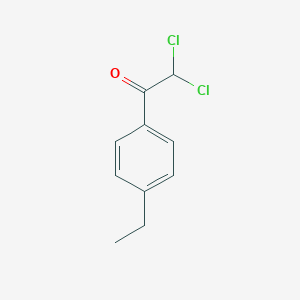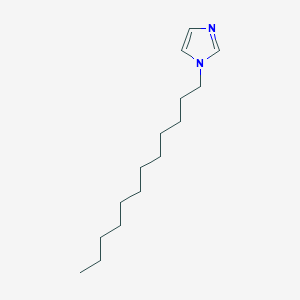
Taurocyamine
Übersicht
Beschreibung
Synthesis Analysis
Taurocyamine synthesis involves biochemical pathways observed in both vertebrates and invertebrates. In a study by Thoai et al. (1963), the biogenesis of taurocyamine was investigated in rats and marine organisms, revealing its formation from sulfur precursors and the incorporation of the amidino group of arginine through transamidination reactions. This process suggests hypotaurocyamine as a natural precursor to taurocyamine, arising from the enzymic or non-enzymic oxidation of the sulphinic guanido derivative.Molecular Structure Analysis
The molecular structure of taurocyamine has been elucidated through crystallography. Bombieri et al. (1990) determined the crystal structure of taurocyamine, highlighting a monoclinic space group and detailing its extensive hydrogen-bond system in the crystal state. This structural analysis provides insight into the molecular interactions and distribution of protons in taurocyamine.Chemical Reactions Analysis
Taurocyamine participates in various biochemical reactions, notably its role in energy metabolism within marine organisms. Surholt (1979) studied taurocyamine kinase, an enzyme from the body-wall musculature of the lugworm, which catalyzes the reversible transfer of a phosphoryl group between ATP and taurocyamine, revealing its importance in the energy storage and transfer mechanisms of marine annelids.Physical And Chemical Properties Analysis
Taurocyamine contains total 18 bond(s); 9 non-H bond(s), 3 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 1 guanidine derivative(s), 2 primary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 sulfonic (thio-/dithio-) acid(s) .Wissenschaftliche Forschungsanwendungen
- Research Findings :
- Recombinant CsTK protein showed low sensitivity and specificity toward C. sinensis and platyhelminth-infected human sera .
- Research Findings :
- Research Findings :
- Research Findings :
Chemotherapeutic Target for Clonorchis sinensis
Metabolic Role and Health Implications
Taurine-Related Effects
Biological Significance Beyond Creatine
Wirkmechanismus
Target of Action
Taurocyamine primarily targets Taurocyamine Kinase (TK) . TK is an enzyme found in invertebrate animals, including helminthic parasites . It plays a crucial role in ATP buffering in cells . In the case of Clonorchis sinensis, a parasite causing endemic clonorchiasis in East Asian countries, TK is an important enzyme in energy generation and homeostasis .
Mode of Action
Taurocyamine interacts with its target, TK, resulting in significant changes. The TK enzyme shows enzymatic activity and specificity toward taurocyamine . Certain residues of TK, specifically R58, I60, and Y84 of domain 1, and H60, I63, and Y87 of domain 2, participate in binding taurocyamine .
Biochemical Pathways
The primary biochemical pathway affected by taurocyamine involves the conversion of ATP and taurocyamine into ADP and N-phosphotaurocyamine . This reaction is catalyzed by TK . The process plays a significant role in energy generation and homeostasis, particularly in organisms like Clonorchis sinensis .
Pharmacokinetics
It’s known that tk, the primary target of taurocyamine, is abundantly distributed in the locomotive and reproductive organs of clonorchis sinensis .
Result of Action
The interaction of taurocyamine with TK results in the production of ADP and N-phosphotaurocyamine . This process contributes to energy generation and homeostasis in organisms like Clonorchis sinensis . The enzyme TK, which is specific to taurocyamine, is considered a promising anti-Clonorchis sinensis drug target .
Action Environment
The action of taurocyamine is influenced by the environment within the organism. For instance, in Clonorchis sinensis, TK (the target of taurocyamine) is stably expressed in both the adult and metacercariae stages . .
Zukünftige Richtungen
Future research could focus on the role of Taurocyamine in various biological processes and its potential applications in medicine. For instance, the enzyme Taurocyamine kinase (CsTK) from C. sinensis has been suggested as a potential chemotherapeutic target . Further studies are needed to explore this possibility and to understand the detailed mechanism of action of Taurocyamine in different biological systems.
Eigenschaften
IUPAC Name |
2-(diaminomethylideneamino)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O3S/c4-3(5)6-1-2-10(7,8)9/h1-2H2,(H4,4,5,6)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLRIMRKZBSSED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202654 | |
| Record name | Taurocyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Taurocyamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
39 mg/mL at 21 °C | |
| Record name | Taurocyamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Taurocyamine | |
CAS RN |
543-18-0 | |
| Record name | 2-[(Aminoiminomethyl)amino]ethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taurocyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taurocyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Taurocyamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



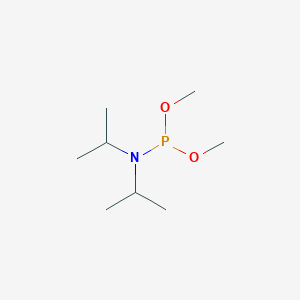
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)



